molecular formula C7H4N4 B13703720 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile

Cat. No.: B13703720
M. Wt: 144.13 g/mol
InChI Key: QQVKXKOLJXGZCT-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a nitrile group attached at the second position. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a nitrile-containing pyrimidine precursor. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Microwave-assisted synthesis has also been explored as a robust approach for the preparation of this compound .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidines, which can exhibit enhanced biological activity .

Scientific Research Applications

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a kinase inhibitor, interfering with signaling pathways that regulate cell growth and proliferation. It may also function as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H

InChI Key

QQVKXKOLJXGZCT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CN=C(N=C21)C#N

Origin of Product

United States

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